N-(3-Fluorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide
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Overview
Description
N-(3-Fluorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a thiophenyl-pyridazinyl moiety, and a piperidine carboxamide, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core piperidine structure, followed by the introduction of the fluorophenyl and thiophenyl-pyridazinyl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts for cross-coupling reactions, and conditions often involve inert atmospheres and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-Fluorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in a disease pathway, thereby reducing disease progression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A compound with a similar fluorophenyl group but different structural features.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Another compound with a complex structure used in supramolecular chemistry.
Uniqueness
N-(3-Fluorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19FN4OS |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H19FN4OS/c21-15-3-1-4-16(13-15)22-20(26)14-8-10-25(11-9-14)19-7-6-17(23-24-19)18-5-2-12-27-18/h1-7,12-14H,8-11H2,(H,22,26) |
InChI Key |
FDBFGQKVSANAAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)C3=NN=C(C=C3)C4=CC=CS4 |
Origin of Product |
United States |
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